molecular formula C7H8N2O2 B8685929 5-(1,3-Dioxolan-2-yl)pyrimidine

5-(1,3-Dioxolan-2-yl)pyrimidine

Cat. No.: B8685929
M. Wt: 152.15 g/mol
InChI Key: JXNFXDWTYNHHFZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)pyrimidine is a pyrimidine derivative featuring a 1,3-dioxolane ring attached at the 5-position of the pyrimidine core. The dioxolane moiety, a cyclic acetal, enhances the compound’s stability and modulates its electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)pyrimidine

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10-1)6-3-8-5-9-4-6/h3-5,7H,1-2H2

InChI Key

JXNFXDWTYNHHFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Family

Two closely related pyrimidine derivatives, 5-(2-(4-(2-methoxybenzyl)-1,3-dioxolan-2-yl)phenyl)pyrimidine (1c) and 3-(2-(4-(2-(trifluoromethyl)benzyl)-1,3-dioxolan-2-yl)phenyl)pyrimidine (1d) , highlight the impact of substituents on synthesis and properties (Table 1). Both compounds were synthesized via palladium-catalyzed C-H olefination, yielding 74% and 76%, respectively, and characterized as butter-like solids .

Furan-Based Dioxolane Derivatives

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM), derived from 5-hydroxymethylfurfural (HMF) acetalization, shares the dioxolane motif but incorporates a furan ring and hydroxymethyl group . Key distinctions include:

  • This underscores the pyrimidine core’s stabilizing role against nucleophilic side reactions.
  • Applications : DFM is explored as a biofuel additive, whereas pyrimidine derivatives are more commonly leveraged in medicinal chemistry due to their nitrogen-rich aromatic systems.

Thiophene and Isoquinoline Derivatives

  • 5-(1,3-Dioxolan-2-Yl)-2-(4-ethoxybenzoyl)thiophene (CAS 898778-61-5) features a thiophene core, where sulfur’s electron-rich nature enhances π-conjugation, making it suitable for organic electronics .
  • 5-(1,3-Dioxolan-2-yl)isoquinoline (CAS 1312339-14-2) incorporates a larger aromatic system, enabling stronger π-π stacking interactions, which are advantageous in materials science or as kinase inhibitors .

Amino-Substituted Dioxolane Compounds

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one (CAS 196100-87-5) introduces an amino group on the dioxolane ring, enabling hydrogen bonding and increased basicity .

Data Table: Comparative Analysis of Dioxolane-Containing Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties/Applications Reference
5-(1,3-Dioxolan-2-yl)pyrimidine Pyrimidine Dioxolane ring N/A Pharmaceutical intermediate
1c () Pyrimidine 2-Methoxybenzyl-dioxolane-phenyl 74% Butter-like solid; NMR/HRMS confirmed
1d () Pyrimidine 2-(Trifluoromethyl)benzyl-dioxolane 76% Enhanced lipophilicity
DFM () Furan Dioxolane, hydroxymethyl N/A Biofuel additive; prone to etherification
5-(1,3-Dioxolan-2-Yl)-2-(4-ethoxybenzoyl)thiophene Thiophene 4-Ethoxybenzoyl N/A Organic electronics; commercial availability
5-(1,3-Dioxolan-2-yl)isoquinoline Isoquinoline Dioxolane N/A Materials science applications
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one Pyridinone 3-Amino-dioxolane N/A Hydrogen bonding capability

Key Findings and Implications

  • Structural Influence: The aromatic core (pyrimidine vs. furan/thiophene/isoquinoline) dictates electronic properties and application domains. Pyrimidine derivatives are favored in drug discovery, while furan/thiophene analogues excel in materials science.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability, whereas electron-donating groups (e.g., methoxy) improve solubility.
  • Synthetic Challenges : Acetalization reactions (e.g., DFM synthesis) are prone to side reactions absent in pyrimidine-based pathways, highlighting the latter’s synthetic robustness.

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